molecular formula C8H13N3OS2 B12982169 1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one

1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B12982169
M. Wt: 231.3 g/mol
InChI Key: JZMDZHGVJQYVAT-UHFFFAOYSA-N
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Description

1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-1,2,4-thiadiazole-3-thiol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone . The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can bind to the active site of enzymes, blocking their activity and thus exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Amino-1,2,4-thiadiazol-3-yl)thio)-3,3-dimethylbutan-2-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with a dimethylbutanone moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H13N3OS2

Molecular Weight

231.3 g/mol

IUPAC Name

1-[(5-amino-1,2,4-thiadiazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C8H13N3OS2/c1-8(2,3)5(12)4-13-7-10-6(9)14-11-7/h4H2,1-3H3,(H2,9,10,11)

InChI Key

JZMDZHGVJQYVAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NSC(=N1)N

Origin of Product

United States

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